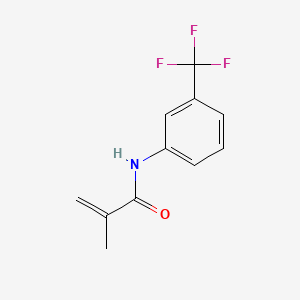

3'-Trifluoromethylmethacrylanilide

説明

3'-Trifluoromethylmethacrylanilide is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the characteristics and behavior of 3'-Trifluoromethylmethacrylanilide. For instance, perfluoroalkyl methacrylates have been studied for their anionic polymerization properties and the ability to form well-defined block copolymers with various segments that exhibit hydrophilic, hydrophobic, and perfluoroalkyl groups . This suggests that 3'-Trifluoromethylmethacrylanilide may also be amenable to polymerization and could be used to create materials with specific surface properties.

Synthesis Analysis

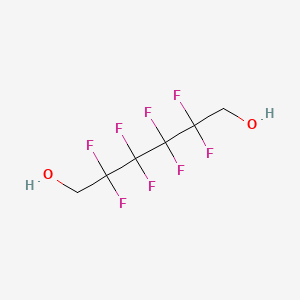

The synthesis of related trifluoromethyl compounds involves various strategies, including anionic polymerization and oxidative trifluoromethylation. Anionic polymerizations of perfluoroalkyl methacrylates have been successfully carried out in tetrahydrofuran (THF) at low temperatures using a specific initiator and lithium chloride, leading to polymers with narrow molecular weight distributions . Oxidative trifluoromethylation reactions have been developed to construct carbon-CF3 bonds in various substrates, including terminal alkynes, tertiary amines, and aryl boronic acids . These methods could potentially be adapted for the synthesis of 3'-Trifluoromethylmethacrylanilide.

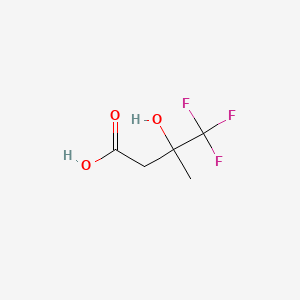

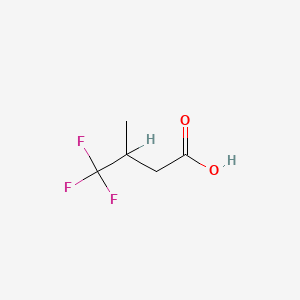

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of the trifluoromethyl group, which is known to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity . The presence of this group in 3'-Trifluoromethylmethacrylanilide would likely confer similar properties.

Chemical Reactions Analysis

Trifluoromethyl groups are involved in various chemical reactions, including nucleophilic and electrophilic trifluoromethylation. The oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source have been shown to tolerate a wide range of functional groups, providing a diverse array of CF3-containing compounds . These reactions could be relevant to the chemical behavior of 3'-Trifluoromethylmethacrylanilide in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the trifluoromethyl group. For example, the anionic polymerization of perfluoroalkyl methacrylates results in polymers with specific surface properties, such as contact angle and surface rearrangement in response to environmental conditions . The metabolic fate of trifluoromethyl compounds, such as 3-methyl-4-trifluoromethylaniline, involves various metabolic pathways, including N-acetylation and C-oxidation, which could also be relevant for the metabolism of 3'-Trifluoromethylmethacrylanilide .

科学的研究の応用

Catalytic Mechanisms and Synthesis

The introduction of trifluoromethyl groups into organic compounds is pivotal due to its significant role in enhancing the properties of various molecules, especially in pharmaceutical and material science fields. The trifluoromethyl group is renowned for its ability to improve chemical and metabolic stability, increase lipophilicity and bioavailability, and enhance protein-binding affinity. Several studies have developed innovative mechanisms and methodologies for the effective integration of trifluoromethyl groups into organic molecules.

Catalytic Fluoride-Rebound Mechanism for C(sp3)-CF3 Bond Formation :

- A unique mechanism involving borane-catalyzed cleavage and reformation of a C–F bond in a gold complex has been discovered. This process facilitates the bonding of activated CF2 fragments to a wide variety of carbon substituents, leading to the synthesis of trifluoromethylated compounds through a fluoride-rebound mechanism. This method is particularly useful for introducing radioactive fluoride substituents, potentially applicable in positron emission tomography (Levin et al., 2017).

Synthesis of Alpha‐trifluoromethylthio Carbonyl Compounds :

- The trifluoromethylthio group (SCF3) has gained increasing attention due to its ability to modulate lipophilicity, bioavailability, and metabolic stability of molecules. Despite the high potential of trifluoromethylthiolated carbonyl derivatives in medicinal chemistry, synthetic approaches to these compounds are limited. Various strategies employing radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents have been explored to synthesize these compounds, focusing on catalytic methodologies and stereoselective methods for enantiomerically enriched molecules (Rossi et al., 2018).

Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides :

- An efficient method for appending trifluoromethyl groups to a broad range of aryl substrates has been developed using a carefully optimized palladium catalyst. This process tolerates functional groups such as esters, amides, ethers, acetals, nitriles, and tertiary amines, making it suitable for late-stage modifications of advanced intermediates (Cho et al., 2010).

Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions :

- Extensive efforts have been devoted to developing efficient and versatile methods for introducing the CF3 group into various organic molecules. This includes copper-mediated or -catalyzed or metal-free oxidative C-H trifluoromethylation of different substrates and cross-coupling reactions with CF3SiMe3 to construct P-CF3 bonds. These reactions provide elegant and complementary alternatives to classical trifluoromethylation and trifluoromethylthiolation reactions (Chu & Qing, 2014).

Photoredox Systems for Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds :

- The development of protocols for tri- and difluoromethylation of various skeletons is vital in synthetic organic chemistry. Photoredox catalysis has emerged as a useful tool for radical reactions, enabling efficient and selective radical fluoromethylation through visible-light-induced single-electron-transfer processes. This strategy is notable for its high functional group compatibility and regioselectivity, offering a promising approach for the synthesis of various organofluorine compounds (Koike & Akita, 2016).

Use of Lewis Acid Catalysts in Organic Synthesis :

- Scandium trifluoromethanesulfonate (triflate) is a highly effective Lewis acid catalyst used for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, highlighting the versatile applications of trifluoromethylated compounds in organic synthesis (Ishihara et al., 1996).

Safety And Hazards

特性

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLZVCBEFCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228964 | |

| Record name | 3'-Trifluoromethylmethacrylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Trifluoromethylmethacrylanilide | |

CAS RN |

783-05-1 | |

| Record name | 3'-Trifluoromethylmethacrylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000783051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Trifluoromethylmethacrylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)

![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)